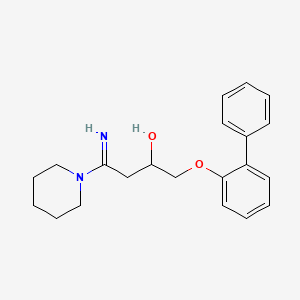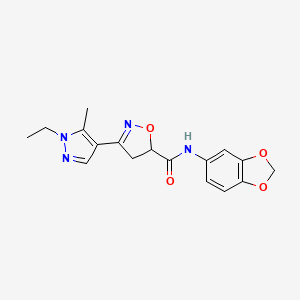![molecular formula C20H14N2O B1229571 2-Naphthalenol, 1-[(8-quinolinylimino)methyl]-](/img/structure/B1229571.png)
2-Naphthalenol, 1-[(8-quinolinylimino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 1-[(8-quinolinylimino)methyl]- is a Schiff base compound derived from the condensation of 8-quinolinecarboxaldehyde and 2-hydroxy-1-naphthaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[(8-quinolinylimino)methyl]- typically involves the condensation reaction between 8-quinolinecarboxaldehyde and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and recrystallized from ethanol to obtain pure 2-Naphthalenol, 1-[(8-quinolinylimino)methyl]- .
Industrial Production Methods
While specific industrial production methods for 2-Naphthalenol, 1-[(8-quinolinylimino)methyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[(8-quinolinylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and naphthalene derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline and naphthalene derivatives.
Reduction: Amino derivatives of quinoline and naphthalene.
Substitution: Various substituted quinoline and naphthalene compounds.
Scientific Research Applications
2-Naphthalenol, 1-[(8-quinolinylimino)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[(8-quinolinylimino)methyl]- involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 1-[(8-quinolinylimino)methyl]-:
1-[(E)-(5-Bromopyridin-2-yl)imino)methyl]naphthalene-2-ol: Used in mechanophotonics and organic photonic circuits.
1-[(E)-(3,5-Dichloro-2-hydroxybenzylidene)hydrazono)methyl]naphthalene-2-ol: Acts as a chemosensor for detecting metal ions.
Uniqueness
2-Naphthalenol, 1-[(8-quinolinylimino)methyl]- is unique due to its ability to form stable metal complexes and its diverse range of applications in chemistry, biology, medicine, and industry. Its structural features, such as the quinoline and naphthalene rings, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14N2O |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-(quinolin-8-yliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C20H14N2O/c23-19-11-10-14-5-1-2-8-16(14)17(19)13-22-18-9-3-6-15-7-4-12-21-20(15)18/h1-13,23H |
InChI Key |
NYATZZYCIAUYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC4=C3N=CC=C4)O |
Synonyms |
2-hydroxy-1-naphthaldehydene-8-aminoquinoline HNAAQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-3-thiophen-2-ylurea](/img/structure/B1229489.png)

![6-[6-(3-Methoxyphenyl)-2,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1229491.png)

![2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1229495.png)
![2-[[4-[[Butyl(2-cyclohexylethyl)amino]methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1229496.png)

![1-{5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE](/img/structure/B1229501.png)
![3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone](/img/structure/B1229502.png)


![N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide](/img/structure/B1229511.png)


